2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring, which is a five-membered ring with one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate typically involves multi-step organic reactions. One common method is the condensation of appropriate starting materials under controlled conditions. For instance, the reaction might start with the formation of a pyrrole ring through the Paal-Knorr synthesis, followed by functional group modifications to introduce the phenyl, phenylcarbonyl, and pyridinyl groups.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This might include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of oxo derivatives.
Reduction: Reduction reactions might target the carbonyl groups, converting them into alcohols.
Substitution: Various substitution reactions can occur, especially on the aromatic rings, where halogenation or nitration might be possible.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield oxo derivatives, while reduction could produce alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound might be used as an intermediate in the synthesis of more complex molecules. Its unique structure could make it a valuable building block for pharmaceuticals or agrochemicals.
Biology
In biological research, derivatives of this compound might be studied for their potential biological activity. For instance, they could be investigated for antimicrobial or anticancer properties.
Medicine
In medicine, compounds with similar structures are often explored for their therapeutic potential. This compound might be evaluated for its efficacy in treating various diseases.
Industry
In the industrial sector, such compounds could be used in the development of new materials or as catalysts in chemical reactions.
Mechanism of Action
The mechanism of action of 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrole
- 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl methyl ester
Uniqueness
What sets 2-oxo-5-phenyl-4-(phenylcarbonyl)-1-(pyridin-2-yl)-2,5-dihydro-1H-pyrrol-3-yl acetate apart is its specific functional groups and their arrangement. This unique structure might confer distinct chemical reactivity and biological activity, making it a compound of interest in various fields of research.
Properties
Molecular Formula |
C24H18N2O4 |
---|---|
Molecular Weight |
398.4 g/mol |
IUPAC Name |
(3-benzoyl-5-oxo-2-phenyl-1-pyridin-2-yl-2H-pyrrol-4-yl) acetate |
InChI |
InChI=1S/C24H18N2O4/c1-16(27)30-23-20(22(28)18-12-6-3-7-13-18)21(17-10-4-2-5-11-17)26(24(23)29)19-14-8-9-15-25-19/h2-15,21H,1H3 |
InChI Key |
QQCYMOCFUBXRAU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=C(C(N(C1=O)C2=CC=CC=N2)C3=CC=CC=C3)C(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.